molecular formula C13H10BrNO B108204 (2-Aminophenyl)(2-bromophenyl)methanone CAS No. 845276-75-7

(2-Aminophenyl)(2-bromophenyl)methanone

Cat. No. B108204
CAS RN: 845276-75-7
M. Wt: 276.13 g/mol
InChI Key: DPWZTVFFYVPPHU-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)(2-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It is used in the synthesis of pharmaceutical compounds .


Molecular Structure Analysis

The molecular weight of “(2-Aminophenyl)(2-bromophenyl)methanone” is approximately 276.129 Da, and its monoisotopic mass is 274.994568 Da .


Physical And Chemical Properties Analysis

“(2-Aminophenyl)(2-bromophenyl)methanone” has a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Pharmaceutical Compound Synthesis

(2-Aminophenyl)(2-bromophenyl)methanone: is utilized in the synthesis of various pharmaceutical compounds . Its structure serves as a building block in the creation of molecules with potential therapeutic effects. The bromine atom in particular makes it a good candidate for further chemical reactions, such as Suzuki coupling, which is often used in the development of new drugs.

Analytical Method Development

This compound is used in analytical method development, especially in the validation of analytical methods for detecting impurities in drug substances . Its unique spectral properties allow it to be used as a standard in chromatography and spectroscopy.

Custom Synthesis

Lastly, (2-Aminophenyl)(2-bromophenyl)methanone is used in custom synthesis services, where it is tailored to meet specific research needs. This includes the synthesis of novel compounds for testing in various scientific fields .

properties

IUPAC Name

(2-aminophenyl)-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZTVFFYVPPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603441
Record name (2-Aminophenyl)(2-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845276-75-7
Record name (2-Aminophenyl)(2-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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